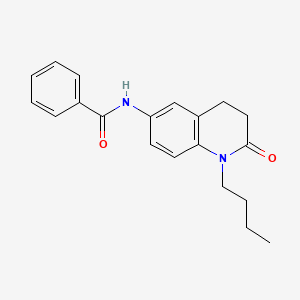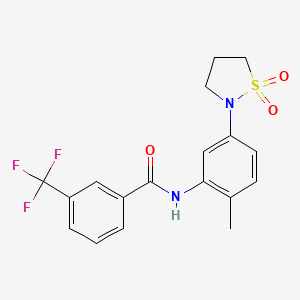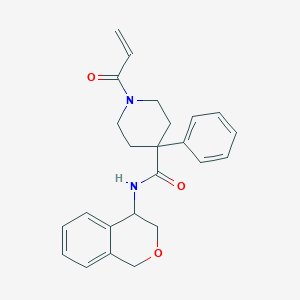
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is a thiazole derivative that has shown promising results in scientific research, which has led to further investigation into its synthesis, mechanism of action, and potential uses.
作用機序
The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is not fully understood, but studies have shown that it may act by inhibiting various cellular processes, including DNA synthesis and protein synthesis. Additionally, this compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation, and have potential use as an anti-viral agent. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, with promising results in animal models.
実験室実験の利点と制限
The advantages of using N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide in lab experiments include its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. Additionally, this compound has shown promising results in various scientific research studies, indicating its potential as a therapeutic agent. However, limitations of using this compound in lab experiments include its complex synthesis method and limited availability, which may make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the research and development of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide. One potential direction is to investigate its potential as an anti-viral agent, with studies focusing on its ability to inhibit viral replication and reduce viral load. Additionally, this compound may have potential use in treating neurodegenerative diseases, with further research needed to investigate its effects on neuronal function and survival. Furthermore, research may focus on developing more efficient and cost-effective methods for synthesizing this compound, which may increase its availability for research purposes.
合成法
The synthesis of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves a multi-step process that includes the condensation of 2-aminothiazole with 3-methoxybenzaldehyde, followed by the reaction with ethyl acetoacetate and pivaloyl chloride. The final product is obtained after purification and isolation using various techniques, including column chromatography and recrystallization.
科学的研究の応用
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has shown potential applications in various scientific research studies, including drug discovery and medicinal chemistry. This compound has been investigated for its potential as an anti-cancer agent, with studies showing that it has the ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, with promising results in reducing inflammation in animal models.
特性
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)16(23)21-17-20-13(11-25-17)9-15(22)19-10-12-6-5-7-14(8-12)24-4/h5-8,11H,9-10H2,1-4H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZUKCGNSAIRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)

![6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2817407.png)
![2-(4-Fluorophenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2817408.png)

![N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide](/img/structure/B2817412.png)

![ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2817414.png)
![N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2817415.png)


![N-(2-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2817420.png)